molecular formula C23H23F2N5O2 B3222007 Lgb-321;lgb 321 CAS No. 1210415-88-5

Lgb-321;lgb 321

Cat. No.: B3222007
CAS No.: 1210415-88-5
M. Wt: 439.5 g/mol
InChI Key: GNTIXZIMEPMGMD-UHFFFAOYSA-N
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Description

LGB-321 is a potent and selective ATP-competitive small molecule inhibitor of PIM kinases . It is unique relative to previously described PIM inhibitors, in that it is active in PIM2 dependent cell lines .


Synthesis Analysis

LGB-321 has been found to be highly effective in inducing apoptosis in primary CLL cells, independent of prognostic factors or microenvironmental interactions, and reduced pBAD and total BAD protein levels in CLL . In vitro combination of ibrutinib and LGB-321 demonstrated strong additive effects with doubled apoptosis rates compared to single treatment .


Molecular Structure Analysis

The chemical formula of LGB-321 is C23H24Cl2F3N5O2 . Its exact mass is 457.17 and its molecular weight is 530.373 .


Chemical Reactions Analysis

LGB-321 has been found to be highly effective in inducing apoptosis in primary CLL cells, independent of prognostic factors or microenvironmental interactions, and reduced pBAD and total BAD protein levels in CLL . In vitro combination of ibrutinib and LGB-321 demonstrated strong additive effects with doubled apoptosis rates compared to single treatment .


Physical and Chemical Properties Analysis

The physical properties of LGB-321 include a density of 0.286 lbs/in3 or 7.920 g/cm3 . Its melting range is 2550 – 2635°F or 1398 – 1446°C . The specific heat is 0.12 BTU/lb-°F (32 – 212°F) or 500 J/kg-°K (0 – 100°C) .

Mechanism of Action

The three PIM kinases are involved in important disease mechanisms in CLL, with PIM1 regulating CXCR4 surface expression impacting the interaction with the protective microenvironment, and PIM2/3 affecting the apoptotic machinery by regulating BAD . LGB-321 blocks the CXCR4/CXCL12 axis by dephosphorylating the CXCR4 receptor on Ser339, by reducing total CXCR4 protein levels, and by blocking the externalization of the CXCR4 receptor .

Future Directions

LGB-321 might be an effective treatment option for CLL patients by impairing PIM2/3 mediated CLL-cell survival, and by blocking the PIM1/CXCR4-mediated interaction of CLL cells with the protective microenvironment . Furthermore, LGB-321 enhances ibrutinib treatment effects and might help to increase its efficacy and to avoid the development of ibrutinib resistance . Future clinical trials should be performed to validate its efficacy in human CLL .

Properties

IUPAC Name

N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTIXZIMEPMGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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